molecular formula C11H8FN3O2 B8395527 (5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

(5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

Cat. No. B8395527
M. Wt: 233.20 g/mol
InChI Key: NWTROJBLQKZFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

LiHMDS (1.0M in THF, 4.8 mL, 4.8 mmol) was added dropwise to a stirred solution of pyridin-2-ylamine (269 mg, 2.86 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at −78° C. After 30 min stirring at −78° C., 2,4-difluoro-1-nitrobenzene (298 μL, 2.72 mmol) was added and stirring at −78° C. was continued for 30 min. The reaction mixture was slowly warmed to RT and after 30 min quenched by addition of an aqueous solution of NH4Cl (50 mL). The mixture was partitioned between EtOAc and water, then filtered through Celite®. The organic fraction was dried (Na2SO4), concentrated in vacuo and the resulting residue was purified by column chromatography (Si—PCC, gradient 0-40% EtOAc in cyclohexane) to afford the title compound as an orange solid (258 mg, 41%). 1H NMR (CDCl3, 400 MHz): δ 10.48 (1H, s), 8.82 (1H, dd, J=12.32, 2.77 Hz), 8.38 (1H, dd, J=5.03, 1.87 Hz), 8.34-8.25 (1H, m), 7.70-7.64 (1H, m), 7.03-6.94 (2H, m), 6.68-6.61 (1H, m).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
298 μL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17].F[C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=1[N+:26]([O-:28])=[O:27]>C1COCC1>[F:25][C:23]1[CH:22]=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[C:19]([NH:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)[CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
269 mg
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
298 μL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 30 min stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at −78° C.
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to RT and after 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by addition of an aqueous solution of NH4Cl (50 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (Si—PCC, gradient 0-40% EtOAc in cyclohexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC1=NC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.